3(2H)-Pyridazinone, 2-methyl-6-(4-methylphenyl)-
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Overview
Description
3(2H)-Pyridazinone, 2-methyl-6-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-methyl-6-(4-methylphenyl)- typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of 4-methylphenylhydrazine with 2-methyl-3-oxobutanoic acid or its esters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-methyl-6-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced pyridazinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-methyl-6-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 2-methyl-6-phenyl-
- 3(2H)-Pyridazinone, 2-methyl-6-(4-chlorophenyl)-
- 3(2H)-Pyridazinone, 2-methyl-6-(4-methoxyphenyl)-
Uniqueness
3(2H)-Pyridazinone, 2-methyl-6-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
2165-05-1 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-8-12(15)14(2)13-11/h3-8H,1-2H3 |
InChI Key |
UTTJKGXRNRHATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C |
Origin of Product |
United States |
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